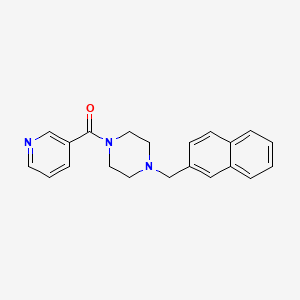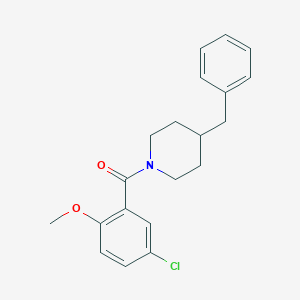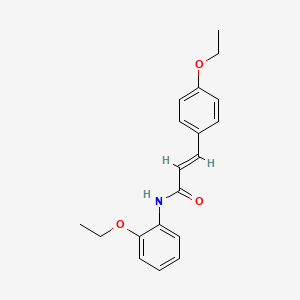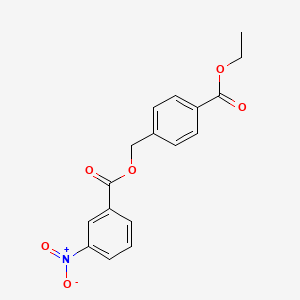
1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine, also known as NPC-15437, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects. In
作用机制
The mechanism of action of 1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine involves the inhibition of dopamine D3 receptors and acetylcholinesterase. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic dopamine system. The mesolimbic dopamine system is involved in the regulation of reward, motivation, and addiction. The inhibition of dopamine D3 receptors by this compound leads to a decrease in the release of dopamine in this system, which may be beneficial in the treatment of addiction and other disorders.
Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in cognitive function. The inhibition of acetylcholinesterase by this compound leads to an increase in the concentration of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to increase the release of dopamine in the prefrontal cortex and nucleus accumbens, which may be beneficial in the treatment of cognitive impairments. This compound has also been shown to decrease the locomotor activity of rats, which may be indicative of its potential as an antipsychotic agent.
实验室实验的优点和局限性
1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages for lab experiments. It is a well-characterized compound, and its synthesis method has been optimized for high purity and yield. It has also been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. Its potency and efficacy may vary depending on the experimental conditions and the animal model used. The compound may also have off-target effects that need to be carefully evaluated.
未来方向
There are several future directions for the study of 1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Another direction is the evaluation of this compound in clinical trials for the treatment of cognitive impairments associated with Alzheimer's disease, Parkinson's disease, and schizophrenia. The potential off-target effects of this compound need to be carefully evaluated in future studies. Additionally, the development of novel delivery methods for this compound may enhance its therapeutic potential.
合成方法
The synthesis of 1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine involves the reaction of 1-(2-naphthylmethyl)piperazine with 3-pyridinecarboxylic acid chloride in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain the desired compound. The synthesis method has been reported in several research articles, and the purity and yield of the compound have been optimized in different ways.
科学研究应用
1-(2-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to act as a potent antagonist of the dopamine D3 receptor, which is involved in the regulation of the mesolimbic dopamine system. This compound has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This dual mechanism of action makes this compound a promising candidate for the treatment of cognitive impairments associated with these diseases.
属性
IUPAC Name |
[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(20-6-3-9-22-15-20)24-12-10-23(11-13-24)16-17-7-8-18-4-1-2-5-19(18)14-17/h1-9,14-15H,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPDEDVNKSDZMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5788509.png)
![methyl 3-[(3-methoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5788516.png)
![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5788520.png)

![4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5788537.png)

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)



![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)